A Comprehensive Technical Guide to Diphenyl Aminooxyphosphonate: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to Diphenyl Aminooxyphosphonate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl aminooxyphosphonate, systematically known as O-(diphenoxyphosphinyl)hydroxylamine and often abbreviated as DPPH, is a versatile and reactive organophosphorus compound. Its unique chemical structure, featuring a phosphorus center bonded to two phenoxy groups and an aminooxy moiety, confers upon it a distinct reactivity profile, particularly as a potent electrophilic aminating agent. This technical guide provides an in-depth exploration of the chemical and physical properties of Diphenyl aminooxyphosphonate, detailed methodologies for its synthesis and characterization, and a discussion of its current and potential applications, with a focus on its relevance to synthetic chemistry and drug discovery.
Section 1: Physicochemical Properties
Diphenyl aminooxyphosphonate is a compound of significant interest due to its utility in organic synthesis. A thorough understanding of its fundamental properties is crucial for its effective handling, application, and storage.
Chemical Structure and Identification
The structural formula of Diphenyl aminooxyphosphonate reveals a central phosphorus atom in a tetrahedral geometry, double-bonded to an oxygen atom and single-bonded to two phenoxy groups and an aminooxy (-ONH₂) group.
Key Identifiers:
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Synonyms: O-(diphenoxyphosphinyl)hydroxylamine, Diphenylaminooxyphosphonate, 0-(diphenylphosphoryl)hydroxylamine[1][2]
-
InChI: 1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2[1][2]
Physical Properties
Experimentally determined physical properties for Diphenyl aminooxyphosphonate are not extensively reported in readily available literature, likely due to its primary use as a reactive intermediate. Commercial suppliers often list properties such as melting and boiling points as "N/A".[3] This may indicate that the compound is prone to decomposition upon heating, a common characteristic of highly reactive reagents.
| Property | Value | Source |
| Molecular Weight | 265.20 g/mol | PubChem[1][2] |
| Appearance | White solid | Organic Syntheses[1] |
| Melting Point | Not available (may decompose) | ChemSrc[3] |
| Boiling Point | Not available (may decompose) | ChemSrc[3] |
| Solubility | Low solubility in aprotic organic solvents | Enamine[4] |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups, likely in the range of 7.0-8.0 ppm. A broad singlet corresponding to the -NH₂ protons would also be anticipated.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon atoms directly attached to the oxygen atoms appearing at a different chemical shift compared to the other aromatic carbons.
-
³¹P NMR: Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds. The chemical shift for Diphenyl aminooxyphosphonate is expected to be in the range typical for phosphate esters.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for P=O stretching, P-O-C (aryl) stretching, and N-H stretching of the primary amine.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (265.20 g/mol ).
Section 2: Synthesis and Purification
The synthesis of Diphenyl aminooxyphosphonate is a critical aspect of its utility. A reliable and scalable synthetic protocol is essential for its application in research and development.
Synthetic Pathway Overview
A robust and scalable two-step synthesis of O-(Diphenylphosphinyl)hydroxylamine has been reported in Organic Syntheses.[1] This procedure offers high yield and purity, crucial for its use as a sensitive reagent. The overall process involves the protection of hydroxylamine, followed by reaction with diphenylphosphinic chloride and subsequent deprotection.
Caption: Synthetic workflow for Diphenyl aminooxyphosphonate.
Detailed Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate
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To a clean, dry 1-L 3-necked flask equipped with a magnetic stir bar, add tert-butyl N-hydroxycarbamate (1.10 equiv) and dichloromethane.
-
Fit the flask with an addition funnel, a nitrogen inlet, and a temperature probe.
-
Cool the stirred solution to below 0 °C.
-
In a separate flask, dissolve diphenylphosphinic chloride (1 equiv) in dichloromethane.
-
Transfer the diphenylphosphinic chloride solution to the addition funnel and add it dropwise to the pre-cooled hydroxylamine solution, maintaining the internal temperature below 0 °C.
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Monitor the reaction completion by ¹H NMR.
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Upon completion, warm the reaction mixture and wash the organic phase with a 5% aqueous citric acid solution.
-
Separate the organic layer and concentrate it under reduced pressure.
-
Add hexane to the resulting slurry and continue to concentrate. Repeat the hexane addition and concentration.
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Stir the resulting slurry at room temperature for 12 hours.
-
Collect the solid product by filtration, wash with a hexane:dichloromethane mixture, and dry under vacuum to yield tert-butyl (diphenylphosphoryl)oxycarbamate as a white solid.
Step 2: Synthesis of O-(Diphenylphosphinyl)hydroxylamine (Diphenyl aminooxyphosphonate)
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In a 100-mL 3-necked flask under an argon atmosphere, suspend tert-butyl-(diphenylphosphoryl)oxycarbamate (1 equiv) in dichloromethane.
-
Cool the suspension to -5 °C.
-
Add methanesulfonic acid (3.00 equiv) dropwise over 15 minutes.
-
Maintain the reaction mixture at -5 °C for 2 hours, monitoring for completion by ¹H NMR.
-
Once the reaction is complete, transfer the slurry to a sintered glass Büchner funnel with filter paper.
-
Wash the filter cake with dichloromethane.
-
Dry the final product under vacuum at room temperature to obtain O-(diphenylphosphinyl)hydroxylamine as a white solid.
Purification and Characterization
Purification of Diphenyl aminooxyphosphonate is typically achieved through filtration and washing of the precipitated solid, as detailed in the synthetic protocol. The purity can be assessed by ¹H NMR spectroscopy.[1] Due to its potential thermal instability, purification by distillation is generally avoided.
Section 3: Chemical Properties and Reactivity
Diphenyl aminooxyphosphonate is primarily utilized for its ability to act as an electrophilic aminating agent. This reactivity stems from the presence of a good leaving group (diphenylphosphinate) attached to the nitrogen atom of hydroxylamine.
Electrophilic Amination Reactions
Diphenyl aminooxyphosphonate is a key reagent for the formation of C-N, N-N, O-N, and S-N bonds.[5] It serves as a source of an electrophilic "NH₂" group, which can react with a variety of nucleophiles.
Caption: General scheme of electrophilic amination.
This reagent has been successfully employed in the amination of:
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Carbanions: Stabilized carbanions can be effectively aminated to form new C-N bonds.
-
Nitrogen Heterocycles: It readily reacts with the NH group in heterocycles like indoles and carbazoles.
-
Amines: Primary and secondary amines can be N-aminated after deprotonation.
-
Grignard Reagents: Organometallic reagents such as Grignard reagents can also serve as nucleophiles in reactions with Diphenyl aminooxyphosphonate.[4]
The use of such hydroxylamine-derived reagents often allows for stereo- and regioselective transformations without the need for expensive metal catalysts.[5]
Stability and Storage
Diphenyl aminooxyphosphonate is a solid that is stable enough for benchtop handling. However, it is recommended to store the compound at 2-8°C, protected from light and under an inert atmosphere to ensure its long-term stability and reactivity. As noted in safety evaluations, the compound can be highly energetic with a low onset of thermal decomposition, necessitating careful handling and avoiding prolonged heating.[1]
Section 4: Applications in Drug Development and Research
While direct applications of Diphenyl aminooxyphosphonate in marketed drugs are not widely documented, its role as a synthetic tool and the broader biological activities of related aminophosphonates highlight its potential in drug discovery and development.
Synthetic Utility in Medicinal Chemistry
The ability of Diphenyl aminooxyphosphonate to introduce an amino group into complex molecules under mild conditions makes it a valuable tool for medicinal chemists. The synthesis of novel nitrogen-containing compounds is a cornerstone of drug discovery, as the amino group is a key pharmacophore in a vast array of therapeutic agents. Its use can facilitate the synthesis of libraries of new chemical entities for biological screening.
Potential Biological Activities of Aminooxyphosphonate Derivatives
The broader class of aminophosphonates has been shown to exhibit a wide range of biological activities, suggesting that derivatives synthesized using Diphenyl aminooxyphosphonate could be of therapeutic interest. These activities include:
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Antimicrobial Agents: Some α-aminophosphonates have demonstrated activity against pathogenic bacteria.[6] The aminooxy functionality could potentially be explored for the development of novel antibacterial agents, possibly through mechanisms involving the inhibition of essential enzymes like ribonucleotide reductase.[4]
-
Antiviral Agents: Certain α-aminophosphonates have been synthesized and evaluated for their antiviral activity, for instance, against the papaya ringspot virus.[7]
-
Enzyme Inhibitors: The structural similarity of aminophosphonates to amino acids makes them potential inhibitors of enzymes that process amino acids or peptides.
Comparison with Bisphosphonates
It is important to distinguish aminooxyphosphonates from the well-established class of bisphosphonate drugs (e.g., alendronate). Bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption and are widely used in the treatment of osteoporosis and other bone diseases.[8][9] Their mechanism of action typically involves the inhibition of farnesyl pyrophosphate synthase in the mevalonate pathway within osteoclasts.[10][11] While Diphenyl aminooxyphosphonate is not a bisphosphonate, the presence of the phosphonate group suggests that its derivatives could be investigated for potential effects on bone metabolism or other phosphate-related biological processes.
Conclusion
Diphenyl aminooxyphosphonate is a valuable and reactive reagent in modern organic synthesis. Its primary utility lies in its capacity as an efficient electrophilic aminating agent, enabling the formation of various nitrogen-containing compounds under mild conditions. While its direct application in drug development is not yet established, its synthetic utility and the diverse biological activities of the broader aminophosphonate class suggest a promising potential for the discovery of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and reactivity to aid researchers and scientists in leveraging this powerful synthetic tool.
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Van der Veken, P., et al. (2005). Mechanism of aminobisphosphonate action: characterization of alendronate inhibition of the isoprenoid pathway. Biochemical and Biophysical Research Communications, 331(3), 843-850. [Link]
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ResearchGate. (n.d.). Solubilities of Diphenylphosphinic Acid in Selected Solvents. [Request PDF]. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of diphenyliodonium hexafluorophosphate on the physical and chemical properties of ethanolic solvated resins containing camphorquinone and 1-phenyl-1,2-propanedione sensitizers as initiators. Retrieved from [Link]
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